2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique fusion of triazole and pyrazine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process by ensuring consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Addition: This reaction can occur under mild base-free conditions, leading to the formation of stable dihydro derivatives.
Oxidation: Oxidative cyclization using oxidizers such as sodium hypochlorite or manganese dioxide is common.
Substitution: Substitution reactions often involve the use of halogenated reagents and can be carried out under standard conditions.
Major Products: The major products formed from these reactions include various substituted triazolo-pyrazine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as Janus kinases and acetolactate synthase by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specialized functions .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-ethynyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H4N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h1,3-5H |
InChI Key |
OZMHEOFSCMLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN2C=CN=CC2=N1 |
Origin of Product |
United States |
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